2-Cyclohexene-1-acetonitrile

Description

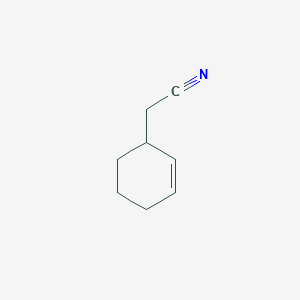

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohex-2-en-1-ylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h2,4,8H,1,3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKHEISRUCOCDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287159 | |

| Record name | 2-Cyclohexene-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82700-05-8 | |

| Record name | NSC49357 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexene-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Isomerism and Nomenclature: Distinguishing 2 Cyclohexene 1 Acetonitrile

The precise arrangement of atoms within a molecule, known as structural isomerism, is fundamental to its chemical identity and reactivity. In the case of cyclohexene (B86901) acetonitrile (B52724), the position of the double bond and the acetonitrile group on the cyclohexene ring gives rise to several isomers, each with distinct properties. 2-Cyclohexene-1-acetonitrile is defined by the attachment of the acetonitrile group (-CH₂CN) to the carbon atom adjacent to the double bond.

To systematically name this compound, the cyclohexene ring is numbered starting from one of the carbons of the double bond, proceeding through the double bond, and then around the ring. The acetonitrile group is then located as a substituent on this numbered ring. In 2-Cyclohexene-1-acetonitrile, the double bond is between carbons 2 and 3, and the acetonitrile group is at position 1.

A key distinction exists between 2-Cyclohexene-1-acetonitrile and its common isomer, 1-Cyclohexene-1-acetonitrile. chemicalbook.comnih.gov In the latter, the acetonitrile group is directly attached to one of the carbons of the double bond. chemicalbook.comnih.gov This difference in the placement of the functional groups significantly influences the electronic and steric environment of the molecule, leading to different chemical reactivities. Another potential isomer is 3-Cyclohexene-1-acetonitrile, where the double bond is located between carbons 3 and 4. The systematic nomenclature ensures clarity and avoids ambiguity when discussing these distinct chemical entities.

| Property | 2-Cyclohexene-1-acetonitrile | 1-Cyclohexene-1-acetonitrile |

| CAS Number | 82700-05-8 chemsrc.com | 6975-71-9 chemicalbook.comnih.gov |

| Molecular Formula | C₈H₁₁N chemsrc.com | C₈H₁₁N chemicalbook.comnih.gov |

| Molecular Weight | 121.18 g/mol chemsrc.com | 121.18 g/mol chemicalbook.comnih.gov |

| Boiling Point | 224.3ºC at 760 mmHg chemsrc.com | 144 °C at 90 mm Hg |

| Density | 0.927 g/cm³ chemsrc.com | 0.947 g/mL at 25 °C |

| Refractive Index | 1.47 chemsrc.com | n20/D 1.478 |

Significance As a Synthetic Intermediate in Organic Chemistry

The cyclohexene (B86901) framework is a common motif in a variety of natural products and biologically active molecules, including pharmaceuticals and agrochemicals. azjm.orgrsc.org Consequently, cyclohexene derivatives, including 2-Cyclohexene-1-acetonitrile, serve as crucial intermediates in the synthesis of these complex target molecules. msu.edu The reactivity of both the double bond and the nitrile group allows for a wide range of chemical transformations.

The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation, providing a pathway to saturated or functionalized cyclohexane (B81311) rings. rsc.org For example, the oxidation of cyclohexene can yield valuable products like 2-cyclohexen-1-one (B156087) and 2-cyclohexen-1-ol. researchgate.netuio.noorientjchem.orgresearchgate.netacs.org The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in addition reactions with organometallic reagents to form ketones. msu.edu This dual functionality makes 2-Cyclohexene-1-acetonitrile a versatile building block.

Research has demonstrated the use of related cyclohexene derivatives in the synthesis of various compounds. For instance, substituted cyclohexenes are prepared through Diels-Alder reactions, a powerful method for forming six-membered rings. researchgate.net Furthermore, the development of new synthetic methods, such as microwave-assisted reactions, has facilitated the efficient synthesis of highly functionalized cyclohexene derivatives. ijcce.ac.ir The strategic application of these synthetic transformations on molecules like 2-Cyclohexene-1-acetonitrile enables the construction of intricate molecular structures.

Advanced Spectroscopic and Structural Characterization of 2 Cyclohexene 1 Acetonitrile and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Cyclohexene-1-acetonitrile. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For 2-Cyclohexene-1-acetonitrile, the ¹H NMR spectrum exhibits distinct signals corresponding to the different types of protons in the molecule. docbrown.info Due to the symmetry of the cyclohexene (B86901) ring, there are three main groups of proton resonances. docbrown.info The integrated signal intensities, which are proportional to the number of protons, typically show a ratio that aligns with the structural formula. docbrown.info For instance, in cyclohexene, the proton ratio is observed as 4:4:2. docbrown.info The chemical shifts (δ) of these protons are influenced by their proximity to the double bond and the nitrile group. pressbooks.pub

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. nih.gov The chemical shifts of the carbon atoms are indicative of their hybridization state (sp², sp³) and their position relative to the electron-withdrawing nitrile group. uobasrah.edu.iq

Table 1: Representative NMR Data for Cyclohexene Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H (Olefinic) | 5.5 - 6.5 | Protons on the C=C double bond. |

| ¹H (Allylic) | ~2.0 | Protons on the carbons adjacent to the double bond. |

| ¹H (Aliphatic) | 1.5 - 2.0 | Protons on the other ring carbons. |

| ¹³C (Olefinic) | 120 - 140 | Carbons of the C=C double bond. |

| ¹³C (Nitrile) | 115 - 125 | Carbon of the -C≡N group. |

| ¹³C (Aliphatic) | 20 - 40 | Saturated carbons in the ring. |

Note: The exact chemical shifts can vary depending on the solvent and specific substitution patterns. scielo.brresearchgate.net

Elucidation of Regio- and Stereochemistry

NMR spectroscopy is instrumental in determining the precise arrangement of atoms within a molecule (regiochemistry) and their spatial orientation (stereochemistry). For substituted cyclohexene derivatives, the coupling constants (J-values) between adjacent protons, which can be determined from high-resolution ¹H NMR spectra, are particularly revealing. researchgate.net These coupling constants are related to the dihedral angle between the protons, as described by the Karplus equation. researchgate.net This relationship allows for the determination of the relative stereochemistry of substituents on the ring.

For example, in the addition of a reagent to cyclohexene, NMR can distinguish between different regioisomers by analyzing the chemical shifts and splitting patterns of the resulting product. researchgate.netnih.gov Furthermore, the stereochemistry of the addition (e.g., syn or anti) can often be deduced from the coupling constants of the protons on the newly functionalized carbons. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in assigning proton and carbon signals and establishing connectivity within the molecule. mdpi.com

Dynamic NMR for Conformational Analysis

The cyclohexene ring is not planar and exists in various conformations that can interconvert. Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying these conformational changes. scielo.brscielo.br At room temperature, the interconversion between different ring conformations is often fast on the NMR timescale, resulting in averaged signals. scielo.br However, by lowering the temperature, it is possible to slow down this interconversion to a point where the individual conformations can be observed separately in the NMR spectrum. scielo.brscielo.br

This technique allows for the determination of the energy barriers for conformational processes like ring inversion. unibas.it For cyclohexene and its derivatives, the half-chair is a common conformation. unibas.itscite.ai DNMR studies can provide quantitative data on the relative populations of different conformers and the thermodynamics of their interconversion. sikhcom.net For instance, in substituted cyclohexanes, DNMR can be used to measure the equilibrium between axial and equatorial conformers. scielo.br The choice of solvent can influence these equilibria, and DNMR studies are often performed in various deuterated solvents like chloroform-d (B32938) (CDCl₃), acetonitrile-d₃, or at very low temperatures in solvents like CF₂Br₂/CD₂Cl₂. scielo.brresearchgate.net

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. tutorchase.com For 2-Cyclohexene-1-acetonitrile, the mass spectrum provides a unique "molecular fingerprint."

The electron ionization (EI) mass spectrum of cyclohexene, a core structure of 2-Cyclohexene-1-acetonitrile, shows a parent molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (82 for C₆H₁₀). docbrown.info A small M+1 peak is also observed due to the natural abundance of the ¹³C isotope. docbrown.info

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. brentford.hounslow.sch.uk This precision allows for the determination of the elemental composition of a molecule and its fragments. mdpi.comacs.org For 2-Cyclohexene-1-acetonitrile (C₈H₁₁N), HRMS can confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass (121.0891 g/mol ). nih.gov This capability is crucial for distinguishing between isomers—compounds with the same nominal mass but different elemental formulas. brentford.hounslow.sch.uk Techniques like electrospray ionization (ESI) are often coupled with HRMS for the analysis of a wide range of compounds. mdpi.comresearchgate.net

Fragmentation Pathway Elucidation

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. libretexts.org The pattern of these fragment ions is characteristic of the molecule's structure. tutorchase.com The most abundant fragment ion gives rise to the "base peak" in the spectrum. docbrown.info

For cyclohexene, a common fragmentation involves a retro-Diels-Alder reaction. rasayanjournal.co.in The fragmentation of 2-Cyclohexene-1-acetonitrile would be influenced by the presence of the acetonitrile (B52724) side chain. The loss of neutral fragments, such as a methyl radical (·CH₃) or a hydrogen atom (·H), leads to characteristic fragment ions. docbrown.info For example, in the mass spectrum of cyclohexene, the loss of a methyl group results in a prominent peak at m/z 67 (M-15). docbrown.info The analysis of these fragmentation pathways provides valuable clues about the connectivity and stability of different parts of the molecule. tutorchase.comlibretexts.org

Table 2: Common Fragment Ions in the Mass Spectrum of Cyclohexene

| m/z | Proposed Fragment | Notes |

| 82 | [C₆H₁₀]⁺ | Molecular ion peak. docbrown.info |

| 81 | [C₆H₉]⁺ | Loss of a hydrogen atom (M-1). docbrown.info |

| 67 | [C₅H₇]⁺ | Loss of a methyl radical (M-15), often the base peak. docbrown.info |

| 54 | [C₄H₆]⁺ | Result of retro-Diels-Alder fragmentation. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups. uobasrah.edu.iq

The IR spectrum of 2-Cyclohexene-1-acetonitrile will show characteristic absorption bands corresponding to the different types of bonds present. A key feature is the stretching vibration of the nitrile group (-C≡N), which typically appears in the region of 2200-2260 cm⁻¹. The C=C double bond stretch of the cyclohexene ring is observed around 1640-1680 cm⁻¹. echemi.com The C-H stretching vibrations for the sp²-hybridized carbons of the double bond appear above 3000 cm⁻¹, while those for the sp³-hybridized carbons are found just below 3000 cm⁻¹. rasayanjournal.co.inechemi.com

Raman spectroscopy provides complementary vibrational information. nih.gov While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations, which may be weak or absent in the IR spectrum, can be strong in the Raman spectrum. For example, the C=C stretching vibration in a symmetrically substituted alkene is often more intense in the Raman spectrum. The Raman spectrum of acetonitrile, a related compound, has been extensively studied. ias.ac.inresearchgate.netacs.org

Table 3: Characteristic Vibrational Frequencies for 2-Cyclohexene-1-acetonitrile

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| -C≡N | Stretch | 2200 - 2260 |

| C=C | Stretch | 1640 - 1680 |

| =C-H | Stretch | 3000 - 3100 |

| -C-H (sp³) | Stretch | 2850 - 3000 |

| -CH₂- | Bend | ~1450 |

Note: These are general ranges and the exact positions can be influenced by the molecular environment. nist.govresearchgate.net

Functional Group Identification

The molecular structure of 2-Cyclohexene-1-acetonitrile is characterized by two primary functional groups: a carbon-carbon double bond (C=C) within the cyclohexene ring and a nitrile group (C≡N). Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides definitive methods for the identification of these groups through their characteristic vibrational frequencies.

In IR spectroscopy, the presence of key functional groups gives rise to distinct absorption bands. The nitrile group exhibits a sharp, medium-intensity absorption band corresponding to the C≡N stretching vibration, typically found in the 2200-2260 cm⁻¹ region. libretexts.org For acetonitrile, a related simple nitrile, this peak is observed around 2252 cm⁻¹. libretexts.org The carbon-carbon double bond of the cyclohexene ring produces a C=C stretching vibration of variable intensity in the 1620-1680 cm⁻¹ range. Additionally, the vinylic C-H bond gives rise to a stretching vibration above 3000 cm⁻¹. mdpi.com

Raman spectroscopy complements IR by providing information on the same vibrational modes. The C≡N stretch is also readily observable in the Raman spectrum. Similarly, the C=C stretch of the cyclohexene ring is typically a strong band in the Raman spectrum. acs.org Spectral data for 2-Cyclohexene-1-acetonitrile available from spectral databases confirms these characteristic peaks. nih.gov

| Functional Group | Vibration Type | Typical IR/Raman Frequency (cm⁻¹) | Reference |

| Nitrile (C≡N) | Stretch | 2200 - 2260 | libretexts.org |

| Alkene (C=C) | Stretch | 1620 - 1680 | udel.edu |

| Vinylic C-H | Stretch | > 3000 | mdpi.com |

| Aliphatic C-H | Stretch | < 3000 | mdpi.com |

Conformational Analysis

The conformational landscape of 2-Cyclohexene-1-acetonitrile is primarily defined by the puckering of the six-membered ring and the orientation of the acetonitrile substituent. The cyclohexene ring is known to adopt a half-chair conformation as its most stable form. In this arrangement, four of the carbon atoms lie in a plane, while the other two are puckered out of the plane.

The substituent at the C-1 position, the acetonitrile group, can occupy one of two positions: pseudo-axial or pseudo-equatorial. Due to steric hindrance, substituents on a cyclohexane (B81311) or cyclohexene ring generally prefer to occupy the equatorial (or pseudo-equatorial) position to minimize unfavorable 1,3-diaxial interactions. libretexts.org Therefore, the conformer with the acetonitrile group in the pseudo-equatorial position is expected to be the more stable and predominant one at equilibrium.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for detailed conformational analysis in solution. auremn.org.br The relative populations of different conformers can be determined by analyzing the vicinal (three-bond) proton-proton coupling constants (³JHH). organicchemistrydata.org According to the Karplus relationship, the magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, which in turn is dictated by the ring's conformation and the substituent's orientation. cdnsciencepub.comcdnsciencepub.com By measuring the ³JHH values for the protons on C-1 and C-2, and comparing them with theoretical values for pure pseudo-axial and pseudo-equatorial conformers, the equilibrium distribution can be calculated. researchgate.netnih.gov The conformational equilibrium can also be influenced by the polarity of the solvent, a phenomenon that can be investigated by conducting NMR experiments in different solvents like chloroform-d and acetonitrile-d3. researchgate.netcdnsciencepub.com

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique yields accurate data on bond lengths, bond angles, and torsional angles, providing an unambiguous picture of the molecule's conformation and the packing arrangement within the crystal lattice.

While specific X-ray crystallographic data for 2-Cyclohexene-1-acetonitrile is not widely published, the methodology is well-established for its derivatives and analogs. cdnsciencepub.comorientjchem.org For instance, XRD studies on various catalysts used in cyclohexene reactions and on complex cyclohexene derivatives have been reported, demonstrating the utility of this technique in characterizing the geometry of the cyclohexene ring. acs.orgresearchgate.netiitm.ac.in If a suitable single crystal of 2-Cyclohexene-1-acetonitrile were analyzed, the XRD data would be expected to confirm the half-chair conformation of the cyclohexene ring. Furthermore, it would precisely define the orientation of the acetonitrile substituent and reveal any intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, that govern the crystal packing.

Chiroptical Spectroscopy for Stereochemical Assignment

The 2-Cyclohexene-1-acetonitrile molecule possesses a stereocenter at the C-1 position, where the acetonitrile group is attached. Consequently, it can exist as a pair of non-superimposable mirror images, or enantiomers, designated as (R)-2-Cyclohexene-1-acetonitrile and (S)-2-Cyclohexene-1-acetonitrile. These enantiomers are optically active, meaning they rotate the plane of polarized light.

Chiroptical spectroscopy, which includes techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), is essential for assigning the absolute configuration of chiral molecules. chiralabsxl.comsns.it ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, while ORD measures the variation of optical rotation with wavelength. pace.eduacs.org

The ECD spectrum of a chiral molecule provides a unique fingerprint that is highly sensitive to its three-dimensional structure. nih.gov For a molecule with multiple chromophores, the spatial interaction between their electric transition dipole moments can give rise to a characteristic bisignate signal in the ECD spectrum, known as an exciton (B1674681) couplet. acs.orgcolumbia.edu The sign of this couplet is directly related to the chirality (handedness) of the arrangement of the chromophores, allowing for a non-empirical assignment of the absolute configuration. columbia.edu

In cases where exciton coupling is not applicable, the absolute configuration can be determined by comparing the experimental ECD spectrum with spectra calculated for one of the enantiomers using quantum-chemical methods, such as Time-Dependent Density Functional Theory (TDDFT). nih.govfrontiersin.org A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute stereochemistry of the enantiomer under investigation. frontiersin.org The characteristics of an ECD spectrum, such as the position and sign of the Cotton effects, are also influenced by the molecule's conformation and the solvent used. nih.govmdpi.com

Computational Chemistry and Theoretical Modeling of 2 Cyclohexene 1 Acetonitrile Reactivity

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and predicting the reactivity of organic molecules like 2-Cyclohexene-1-acetonitrile. DFT calculations, which are based on the electron density of a system, offer a balance between computational cost and accuracy, making them suitable for studying complex reaction pathways. researchgate.netnih.gov

Functionals such as B3LYP and PBE, often paired with basis sets like 6-31G(d) or the more extensive 6-311++G(d,p), are commonly employed to optimize molecular geometries and calculate electronic properties. rsc.org To account for the influence of solvents, such as acetonitrile (B52724), implicit solvation models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) are frequently incorporated into DFT calculations. rsc.orgnsf.gov These models are crucial for obtaining accurate energy profiles in solution-phase reactions.

Reaction Mechanism Elucidation and Energy Profile Mapping

DFT calculations are instrumental in elucidating the step-by-step mechanisms of chemical reactions involving 2-Cyclohexene-1-acetonitrile. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states. For instance, in a hypothetical oxidation reaction at the allylic position of the cyclohexene (B86901) ring, DFT can be used to model the interaction with an oxidizing agent. The calculations would reveal the energetic favorability of different reaction pathways, such as radical or concerted mechanisms. acs.orgresearchgate.net

The process involves optimizing the geometry of each stationary point on the potential energy surface and calculating its corresponding energy. This allows for the construction of a reaction energy profile, which details the energy changes throughout the reaction. For example, a study on the InCl3-catalyzed cycloisomerization of 1,6-enynes utilized DFT to reveal a catalytic cycle starting with the coordination of the catalyst to the alkyne, followed by cyclization and hydride shifts. pku.edu.cn A similar approach could be applied to understand the isomerization or cycloaddition reactions of 2-Cyclohexene-1-acetonitrile.

A hypothetical energy profile for a reaction can be represented in a data table, showcasing the relative energies of the species involved.

Table 1: Hypothetical DFT-Calculated Relative Energies for a Reaction of 2-Cyclohexene-1-acetonitrile

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | 2-Cyclohexene-1-acetonitrile + Reagent | 0.0 |

| TS1 | First Transition State | +25.3 |

| Intermediate | Reaction Intermediate | +5.7 |

| TS2 | Second Transition State | +18.9 |

| Product | Final Product | -15.2 |

Note: These are hypothetical values for illustrative purposes.

Transition State Characterization

The characterization of transition states (TS) is a critical aspect of understanding reaction kinetics, as the energy of the highest transition state (the rate-determining step) dictates the reaction rate. DFT is used to locate the geometry of a transition state, which is a first-order saddle point on the potential energy surface. Verification of a true transition state is achieved through frequency analysis, where the TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

For example, in the allylic oxidation of cyclohexene, DFT calculations have been used to determine the activation energies for different proposed pathways. researchgate.net Similarly, for a reaction of 2-Cyclohexene-1-acetonitrile, DFT could be employed to calculate the activation barriers for various potential reaction channels, thereby predicting the most likely reaction outcome.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While DFT provides a static picture of a reaction, Molecular Dynamics (MD) simulations offer a dynamic perspective, simulating the movement of atoms and molecules over time. This is particularly valuable for understanding the behavior of 2-Cyclohexene-1-acetonitrile in a solvent like acetonitrile and the role the solvent plays in a reaction. nih.govresearchgate.net

MD simulations can reveal how solvent molecules arrange themselves around the solute and how these solvation shells fluctuate. aip.org By combining DFT with MD (in methods like DFT-MD or QM/MM), it is possible to study reaction dynamics with explicit solvent molecules. This approach has been used to investigate the allylic oxidation of cyclohexene in acetonitrile, revealing that the explicit solvent environment can significantly lower reaction barriers compared to calculations using continuum solvent models. nsf.govchemrxiv.org These simulations can also provide insights into properties like diffusion coefficients and local compositions within the solvent. nih.gov

Table 2: Hypothetical Solvation Properties of 2-Cyclohexene-1-acetonitrile in Acetonitrile from MD Simulations

| Property | Value |

| Solvation Free Energy (ΔGsolv) | -8.5 kcal/mol |

| Average number of acetonitrile molecules in the first solvation shell | 12 |

| Diffusion Coefficient | 2.1 x 10⁻⁵ cm²/s |

Note: These are hypothetical values for illustrative purposes.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to quantify its chemical properties and reactivity. These descriptors, calculated using methods like DFT, can be used to build Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. nih.govnih.govscirp.org

For 2-Cyclohexene-1-acetonitrile and its derivatives, descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and various charge distributions can be calculated. These descriptors can then be correlated with experimental reactivity data to develop predictive models. researchgate.net For example, a QSAR model could predict the reaction rate of a series of substituted 2-cyclohexene-1-acetonitrile compounds based on their calculated electronic properties.

Table 3: Examples of Quantum Chemical Descriptors

| Descriptor | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO |

| Dipole Moment | Measure of the polarity of the molecule |

| Mulliken Charges | Distribution of atomic charges |

Computational Studies on Catalytic Mechanisms and Design

Computational chemistry plays a crucial role in understanding and designing catalysts for reactions involving substrates like 2-Cyclohexene-1-acetonitrile. By modeling the interaction between the substrate, the catalyst, and other reactants, researchers can elucidate the catalytic cycle and identify the factors that control catalyst activity and selectivity. frontiersin.org

For instance, DFT calculations can be used to study the mechanism of a metal-catalyzed oxidation of 2-Cyclohexene-1-acetonitrile. mdpi.comresearchgate.net Such studies can reveal the active catalytic species, the geometry of the catalyst-substrate complex, and the energy barriers for each step in the catalytic cycle. This knowledge can then be used to computationally screen and design new catalysts with improved performance. acs.orgnih.govacs.org For example, by systematically modifying the ligands of a metal catalyst in silico and calculating the resulting reaction barriers, it is possible to identify promising candidates for experimental synthesis and testing. nih.gov

Applications As Versatile Building Blocks in Chemical Synthesis

Intermediates for Pharmaceutical Compounds

The utility of 2-cyclohexene-1-acetonitrile extends significantly into the pharmaceutical industry, where it functions as a key intermediate in the synthesis of various medicinal compounds. Its structural features allow for its conversion into other molecules that form the backbone of several drugs.

A significant application is its role as a precursor in the preparation of biologically active compounds. For instance, reduction of 1-cyclohexenylacetonitrile (B146470), a closely related isomer, yields 2-(1-cyclohexenyl)ethylamine, which is an intermediate in the synthesis of the opioid analgesic levorphanol. The hydrogenation of cyclohexene (B86901) acetonitrile (B52724) produces cyclohexene ethylamine, another important drug intermediate.

Derivatives of cyclohexyl-substituted nitriles are also explored as precursors for various therapeutic agents. For example, a 4-methoxyphenyl (B3050149) derivative of (1-Hydroxy-cyclohexyl)-acetonitrile is a key impurity in the synthesis of certain antidepressants. Moreover, a dihydroxy-oxo derivative of 1-cyclohexene-1-acetonitrile, isolated from Aquilegia ecalcarata, has demonstrated cytotoxic activity against cancer cell lines. The broad applicability of multi-substituted cyclohexenes as building blocks is evident in their presence in natural products and anti-influenza drugs. scispace.com

Advanced Materials Development (e.g., UV-Absorbing Molecules derived from reactions)

2-Cyclohexene-1-acetonitrile and its derivatives have found applications in the development of advanced materials, particularly in the creation of UV-absorbing molecules. The conjugated system present in derivatives of 1-cyclohexenylacetonitrile, such as 2-(1-cyclohexenyl)-5-phenyl-2,4-pentadienenitrile, is responsible for their strong UV absorption properties. This characteristic is leveraged in the formulation of protective coatings.

The reaction of 1-cyclohexenylacetonitrile with aldehydes like benzaldehyde (B42025) and cinnamaldehyde (B126680) can produce UV light absorbers and sun-screening agents. google.com These compounds are used to protect the skin of warm-blooded animals from UV radiation and also serve as ultraviolet screeners for materials like plastics. google.com The development of novel composite sunscreens has involved covalently linking molecules like avobenzone (B1665848) and octocrylene, demonstrating the principle of combining UV-absorbing motifs into a single, more stable molecule. rsc.org

Polymer Chemistry and Monomer Applications

While direct applications of 2-cyclohexene-1-acetonitrile as a monomer in polymerization are not extensively documented in the provided search results, the broader class of cyclohexene-containing molecules and nitriles are relevant to polymer chemistry. Polymers are large molecules composed of repeating structural units known as monomers. libretexts.org

The polymerization of cyclic monomers like 1,3-cyclohexadiene (B119728) is of significant interest because of the excellent physical properties they impart to the resulting polymers. google.com These polymers, such as polycyclohexadiene, can be transformed into conducting polymers and proton conductors. google.com

Nitriles can be incorporated into polymer structures, and the reactivity of the nitrile group can be utilized for further polymer modifications. While the direct polymerization of 2-cyclohexene-1-acetonitrile is not a primary focus of the available research, its potential as a specialty monomer or a co-monomer in the synthesis of functional polymers remains an area for exploration. The development of chemically recyclable polymers often involves the ring-opening polymerization of cyclic monomers. acs.org

Current Challenges and Future Perspectives in 2 Cyclohexene 1 Acetonitrile Research

Bridging the Gap between Isomeric Forms: Targeted Synthesis of 2-Cyclohexene-1-acetonitrile

A significant hurdle in the synthesis of 2-Cyclohexene-1-acetonitrile lies in the selective production of its desired isomeric form. The synthesis often results in a mixture of isomers, primarily the α,β-unsaturated (1-cyclohexenylacetonitrile) and the β,γ-unsaturated (2-cyclohexene-1-acetonitrile) forms. orgsyn.org Standard methods for producing cyclohexylideneacetonitrile, a related compound, have been reported to yield exclusively the β,γ-isomer. orgsyn.org However, for many applications, the conjugated α,β-isomer is the more desirable starting material.

Current research is focused on developing synthetic strategies that favor the formation of one isomer over the other. One approach involves the condensation of cyclohexanone (B45756) with acetonitrile (B52724), which has been shown to predominantly yield the conjugated α,β-isomer (80-83%). orgsyn.org Subsequent separation of the isomers can be achieved through methods like selective bromination. orgsyn.org Another synthetic route involves the dehydration reaction of cyclohexanone and cyanoacetic acid to form cyclohexenyl cyanoacetic acid, followed by a decarboxylation step to yield 1-cyclohexenylacetonitrile (B146470). google.com The use of piperazine (B1678402) in the decarboxylation step has been shown to control the reaction rate and improve the yield of the target product. google.com

Future research in this area will likely focus on the development of stereospecific and regioselective synthetic methods. This could involve the use of chiral catalysts or directing groups to control the position of the double bond and the stereochemistry of the molecule. The ability to selectively synthesize either the α,β- or β,γ-isomer with high purity would significantly enhance the utility of 2-Cyclohexene-1-acetonitrile in targeted organic synthesis.

Advancements in Catalytic Efficiency and Selectivity

The synthesis of precursors to 2-Cyclohexene-1-acetonitrile, such as 2-cyclohexen-1-one (B156087), heavily relies on catalytic oxidation of cyclohexene (B86901). A major challenge in this area is achieving high conversion rates of the starting material while maintaining high selectivity for the desired product. The oxidation of cyclohexene can lead to a variety of products due to the presence of both an allylic C-H bond and a C=C double bond, which can be oxidized to form different compounds. mdpi.comresearchgate.net

Recent advancements have seen the development of more efficient and selective catalytic systems. For instance, a H-Beta/Cu/Ni (15%) bimetallic catalyst has demonstrated excellent conversion (98.5%) and selectivity (100%) for cyclohexene oxidation in a continuous reactor. acs.org Another study reported that CuO nanoparticles provided 90% cyclohexene conversion and 96% selectivity for allylic oxidation products. researchgate.net The choice of solvent also plays a crucial role, with acetonitrile often being favored for its ability to enhance conversion and selectivity. mdpi.comacs.org

Future research will likely focus on the design of novel catalysts with even greater efficiency and selectivity. This may involve the use of nanomaterials, metal-organic frameworks (MOFs), and polyoxometalates. orientjchem.orgresearchgate.net The development of catalysts that can operate under milder reaction conditions, such as lower temperatures and pressures, is also a key objective. Furthermore, understanding the reaction mechanisms on a molecular level will be critical for the rational design of next-generation catalysts.

Integration of Green Chemistry Principles in Production

The chemical industry is increasingly under pressure to adopt more sustainable and environmentally friendly practices. The production of 2-Cyclohexene-1-acetonitrile and its precursors is no exception. Key areas of focus for integrating green chemistry principles include the use of greener solvents, renewable feedstocks, and the reduction of hazardous waste.

Current research is exploring the use of more benign solvents to replace hazardous ones like benzene (B151609) and chlorinated hydrocarbons. acs.org For example, polyethylene (B3416737) glycol (PEG) has been investigated as a greener alternative for the synthesis of adipic acid from cyclohexene. matanginicollege.ac.in The use of water as a solvent is also being explored. matanginicollege.ac.in Furthermore, efforts are being made to develop synthetic routes that start from renewable resources, such as D-glucose, to reduce reliance on petroleum-based feedstocks. matanginicollege.ac.in

Future perspectives in this area include the development of solvent-free reaction conditions and the use of biocatalysis. researchgate.net Biocatalytic processes, which utilize enzymes or whole microorganisms, can offer high selectivity and operate under mild conditions, generating less waste. The development of a scalable, two-step post-synthesis procedure for preparing Ti-Beta zeolites without the use of hazardous solvents is a step in this direction. nankai.edu.cn The ultimate goal is to develop a production process for 2-Cyclohexene-1-acetonitrile that is not only economically viable but also has a minimal environmental footprint.

Exploration of Novel Reactivity and Uncharted Application Areas

While 2-Cyclohexene-1-acetonitrile is primarily known as a precursor in organic synthesis, its full reactive potential and range of applications are yet to be completely explored. Current research has demonstrated its utility in the synthesis of various biologically active compounds, including potential pharmaceuticals and agrochemicals. nih.gov For instance, it is a key intermediate in the synthesis of 5-substituted 1H-tetrazoles and has been used to prepare compounds with cytotoxic activity against cancer cell lines.

Derivatives of 2-Cyclohexene-1-acetonitrile, such as 2-(1-cyclohexenyl)ethylamine, are important intermediates in the synthesis of central nervous system anodynes like morphinans and dextromethorphan. google.com The compound itself can undergo various chemical transformations, including oxidation to cyclohexene-1-carboxylic acid and reduction to 1-cyclohexeneethylamine.

The future of 2-Cyclohexene-1-acetonitrile research lies in uncovering new reaction pathways and identifying novel applications. This could involve its use in the construction of complex molecular architectures, the development of new materials, or as a building block for the synthesis of natural products. scielo.org.mx For example, a novel synthetic strategy has been developed for the construction of α-amino-β-cyano cyclohexene skeletons through the condensation of acrylonitrile (B1666552) and aryl acetonitriles. rsc.org The exploration of its photochemical reactivity could also open up new avenues for its application. acs.org As our understanding of the fundamental chemistry of this compound grows, so too will the opportunities for its use in innovative and impactful ways.

Q & A

Q. What are the recommended methods for synthesizing 2-Cyclohexene-1-acetonitrile in laboratory settings?

While direct synthesis protocols for 2-Cyclohexene-1-acetonitrile are not explicitly detailed in the literature, analogous nitrile syntheses (e.g., via nucleophilic substitution or dehydration of amides) can be adapted. For example, cyclohexene derivatives are often synthesized using acid-catalyzed dehydration of alcohols or via Grignard reactions . Researchers should optimize reaction conditions (e.g., temperature, solvent polarity) to stabilize the cyclohexene ring while minimizing side reactions like polymerization. Purity can be verified using gas chromatography (GC) or HPLC, referencing analytical standards for nitriles (e.g., acetonitrile-based solutions in ) .

Q. How can researchers characterize 2-Cyclohexene-1-acetonitrile using spectroscopic methods?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the cyclohexene backbone and acetonitrile moiety. Compare shifts with structurally similar compounds (e.g., 1-Cyclohexenylacetonitrile in ) .

- IR Spectroscopy : Identify nitrile (C≡N) stretching vibrations (~2200 cm) and cyclohexene C=C bonds (~1650 cm).

- Mass Spectrometry : High-resolution MS to determine molecular weight (theoretical MW: ~135.2 g/mol) and fragmentation patterns. Use reference standards (e.g., cyclohexanone DNPH derivatives in ) for calibration .

Q. What stability considerations are critical for storing 2-Cyclohexene-1-acetonitrile?

Although indicates general stability under recommended storage conditions (e.g., inert atmosphere, low humidity), the absence of decomposition data necessitates precautions. Store at 2–8°C in amber vials to prevent photodegradation. Monitor for polymerization via viscosity changes or gel formation. Conduct accelerated stability studies using thermal gravimetric analysis (TGA) to identify decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for 2-Cyclohexene-1-acetonitrile?

highlights gaps in acute toxicity and carcinogenicity classifications. To address contradictions:

- Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines.

- Compare results with structurally related nitriles (e.g., benzyl cyanide in ) to identify structure-activity relationships .

- Apply statistical meta-analysis to reconcile discrepancies in existing datasets, as suggested in ’s framework for qualitative data interpretation .

Q. What computational strategies can predict the reactivity of 2-Cyclohexene-1-acetonitrile in catalytic systems?

Use density functional theory (DFT) to model:

- Electrophilic addition pathways : Simulate interactions with electrophiles (e.g., H) at the cyclohexene double bond.

- Nitrile group behavior : Assess cyano participation in nucleophilic reactions or coordination with metal catalysts. Reference thermochemical data for cyclohexene derivatives (e.g., NIST’s gas-phase thermochemistry in ) to validate computational models .

Q. How should researchers design experiments to investigate the environmental persistence of 2-Cyclohexene-1-acetonitrile?

- Hydrolysis studies : Test stability in aqueous buffers at varying pH levels (e.g., pH 4–10) and temperatures. Monitor degradation via LC-MS.

- Photolysis experiments : Expose the compound to UV-Vis light and quantify breakdown products using GC-MS.

- Biodegradation assays : Use OECD 301 guidelines with activated sludge to assess microbial degradation rates. Compare with persistence data for cyclohexane derivatives ( ) .

Methodological Guidance

Q. What analytical workflows are recommended for quantifying trace impurities in 2-Cyclohexene-1-acetonitrile?

- Step 1 : Use preparative HPLC to isolate impurities, referencing acetonitrile-based mobile phases () .

- Step 2 : Characterize impurities via high-resolution MS and H NMR.

- Step 3 : Cross-validate results with spiked standards (e.g., cyclohexanone dinitrophenol hydrazine derivatives in ) to confirm detection limits .

Q. How can researchers optimize synthetic yields while minimizing hazardous byproducts?

- Design of Experiments (DoE) : Vary parameters (catalyst loading, temperature) to identify optimal conditions.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates.

- Waste mitigation : Employ green chemistry principles (e.g., solvent substitution) and reference safety protocols in for handling hazardous byproducts .

Data Interpretation and Reporting

Q. How should conflicting spectral data for 2-Cyclohexene-1-acetonitrile be addressed in publications?

Follow ’s guidelines:

- Clearly document instrument parameters (e.g., NMR field strength, MS ionization mode).

- Provide raw data in supplementary materials.

- Discuss discrepancies in the context of experimental error or isomerization pathways .

Q. What strategies ensure reproducibility in studies involving 2-Cyclohexene-1-acetonitrile?

- Detailed protocols : Specify synthesis steps, purification methods, and characterization criteria () .

- Open data sharing : Deposit spectral data in public repositories (e.g., PubChem) to enable cross-validation.

- Collaborative verification : Partner with independent labs to replicate key findings, aligning with ’s emphasis on iterative data analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.